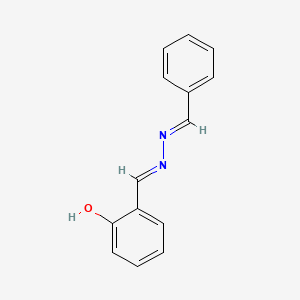
2-((Benzylidenehydrazono)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Benzylidenehydrazono)methyl)phenol is a compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzylidenehydrazono)methyl)phenol can be achieved through a one-pot reaction involving phthalide, hydrazine hydrate, and aldehyde. This method is efficient, catalyst-free, and environmentally friendly, providing a wide range of desired compounds in moderate to excellent yields . The reaction is typically carried out in ethanol under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-((Benzylidenehydrazono)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-((Benzylidenehydrazono)methyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Benzylidenehydrazono)methyl)phenol involves its interaction with molecular targets and pathways in biological systems. The compound’s hydrazone functional group allows it to form stable complexes with metal ions, which can then interact with various enzymes and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N′-benzylidene-2-hydroxymethylbenzohydrazides: These compounds share a similar hydrazone structure and exhibit comparable biological activities.
Uniqueness
2-((Benzylidenehydrazono)methyl)phenol is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its wide range of biological activities make it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-9-5-4-8-13(14)11-16-15-10-12-6-2-1-3-7-12/h1-11,17H/b15-10+,16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKXRKDJAEWRO-RWPWKDLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
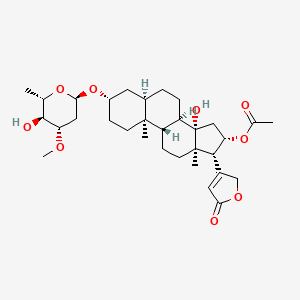
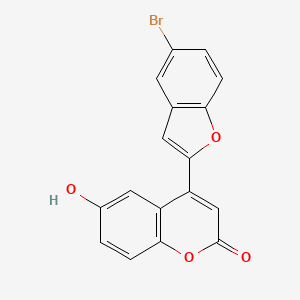
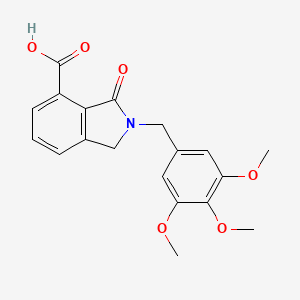
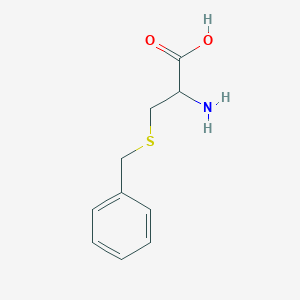
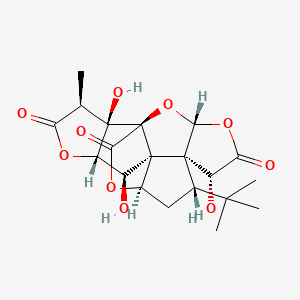
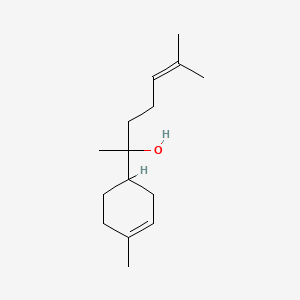
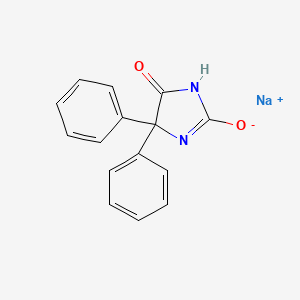
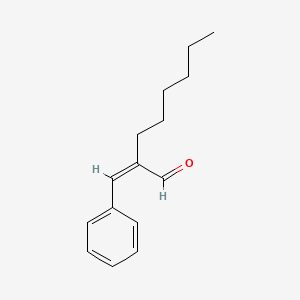
![3,7,7-trimethyl-1-phenyl-7,8-dihydropyrazolo[4,3-c]azepine-4,6(1H,5H)-dione](/img/structure/B7782985.png)
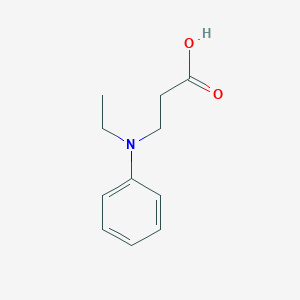
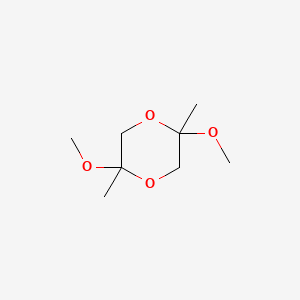
![5-[(2-bromoethylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7783006.png)
![(2Z,4E)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioic acid](/img/structure/B7783012.png)
![1-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7783019.png)
